molecular formula C15H29NO2 B12600537 tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate CAS No. 651053-94-0

tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate

Cat. No.: B12600537
CAS No.: 651053-94-0
M. Wt: 255.40 g/mol
InChI Key: WPQBAMQCIQIDGS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and pentan-3-yl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or pentan-3-yl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

651053-94-0

Molecular Formula

C15H29NO2

Molecular Weight

255.40 g/mol

IUPAC Name

tert-butyl 4-pentan-3-ylpiperidine-1-carboxylate

InChI

InChI=1S/C15H29NO2/c1-6-12(7-2)13-8-10-16(11-9-13)14(17)18-15(3,4)5/h12-13H,6-11H2,1-5H3

InChI Key

WPQBAMQCIQIDGS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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